molecular formula C21H20N2O6S B4721936 (5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione CAS No. 5810-62-8

(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione

Cat. No.: B4721936
CAS No.: 5810-62-8
M. Wt: 428.5 g/mol
InChI Key: NALIMJDQKPSAIJ-WJDWOHSUSA-N
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Description

(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name

(5Z)-1-(4-methoxyphenyl)-2-sulfanylidene-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-26-13-7-5-12(6-8-13)23-20(25)16(19(24)22-21(23)30)11-15-17(28-3)9-14(27-2)10-18(15)29-4/h5-11H,1-4H3,(H,22,24,30)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALIMJDQKPSAIJ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3OC)OC)OC)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3OC)OC)OC)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365580
Record name AC1LZ05B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5810-62-8
Record name AC1LZ05B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione typically involves the condensation of 4-methoxybenzaldehyde with 2,4,6-trimethoxybenzaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar conditions as the laboratory synthesis but optimized for higher yields and purity. This may include:

    Continuous flow reactors: To improve reaction efficiency and scalability

    Purification techniques: Such as crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone

    Reduction: Reduction of the double bond in the pyrimidine ring

    Substitution: Nucleophilic substitution reactions at the methoxy groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Reduced pyrimidine derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

This compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, pyrimidine derivatives are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research focuses on the potential therapeutic applications of this compound, including its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(benzylidene)pyrimidine-4,6(1H,5H)-dione
  • (5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(4-methoxybenzylidene)pyrimidine-4,6(1H,5H)-dione

Uniqueness

The unique structural features of (5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione, such as the presence of multiple methoxy groups and the sulfanyl group, contribute to its distinct chemical and biological properties. These features may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione

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